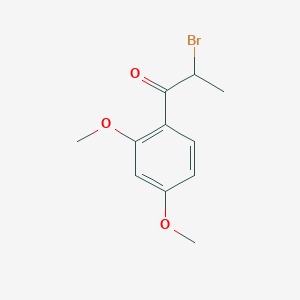

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO3. It is a brominated derivative of 1-(2,4-dimethoxyphenyl)propan-1-one and is used in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for preparing 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves the bromination of 1-(2,4-dimethoxyphenyl)propan-1-one. This reaction typically occurs under acidic conditions, where bromine is added to the starting material to introduce the bromine atom at the alpha position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs in polar solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.

Major Products

Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily recognized for its role in the synthesis of various pharmaceuticals. Its bromine atom facilitates nucleophilic substitutions, making it a valuable intermediate in drug development.

Case Study: Synthesis of Antidepressants

One notable application of 2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one is in the synthesis of antidepressants. For instance, it has been utilized as a precursor in the development of bupropion analogs, which are known for their efficacy in treating depression and aiding smoking cessation. The compound's ability to undergo further chemical transformations allows for the introduction of functional groups that enhance pharmacological activity.

| Compound | Functionality | Reference |

|---|---|---|

| Bupropion | Antidepressant | |

| Analog A | Enhanced Activity | |

| Analog B | Reduced Side Effects |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for various reactions including:

- Alkylation Reactions : The bromine substituent can participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

- Condensation Reactions : It can react with other carbonyl compounds to form larger frameworks, which are essential in synthesizing natural products and complex organic molecules.

Case Study: Synthesis of Novel Compounds

In a study published by American Elements, researchers demonstrated the utility of this compound in synthesizing novel pyrazole derivatives. The reaction involved treating the compound with ethyl 1H-pyrazole-3-carboxylate under specific conditions to yield a target molecule with potential anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with different substitution pattern on the aromatic ring.

2-Bromo-1-(4-methoxyphenyl)propan-1-one: Another brominated derivative with a single methoxy group on the aromatic ring.

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains methyl groups instead of methoxy groups on the aromatic ring.

Uniqueness

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two methoxy groups on the aromatic ring can affect the compound’s electronic properties and its interactions with other molecules.

Activité Biologique

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is a compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a bromo substituent and two methoxy groups on the aromatic ring, which are significant for its biological activity. The presence of these functional groups can influence the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.25 µg/mL |

| Escherichia coli | 2 µg/mL | |

| Enterococcus faecalis | 0.5 µg/mL |

The compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown a low MIC against MRSA, indicating potent activity against resistant strains .

The antimicrobial mechanism of this compound involves disruption of bacterial cell membranes and inhibition of efflux pumps. Studies demonstrate that the compound can depolarize the cytoplasmic membrane of bacteria, leading to increased permeability and cell death . The ability to inhibit efflux pumps is particularly important as it can enhance the efficacy of other antibiotics when used in combination therapies.

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assessments are critical. In vitro studies using mouse embryonic fibroblast cell lines (NIH/3T3) revealed that this compound exhibited low cytotoxicity at effective antimicrobial concentrations, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NIH/3T3 | >100 |

The high IC50 indicates that the compound is relatively safe for normal cells while maintaining its antimicrobial efficacy.

Anticancer Activity

Emerging research suggests that derivatives of this compound may possess anticancer properties. For instance, related chalcone derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 3: Anticancer Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Related Chalcone Derivative | MCF-7 | 5.0 |

| HCT116 | 4.36 |

These findings indicate that structural modifications on the phenyl ring can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have documented the use of compounds similar to this compound in treating infections caused by resistant bacteria. For example:

- Case Study 1 : A clinical isolate of MRSA was treated with a combination therapy involving this compound and standard antibiotics, resulting in a significant reduction in bacterial load.

- Case Study 2 : In vitro studies demonstrated that this compound could synergistically enhance the effects of ciprofloxacin against E. coli strains.

These case studies underscore the potential for developing new therapeutic strategies incorporating this compound to combat antibiotic resistance.

Propriétés

IUPAC Name |

2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPRRUQLUXLYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.